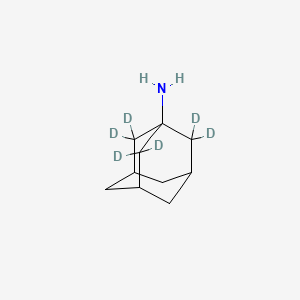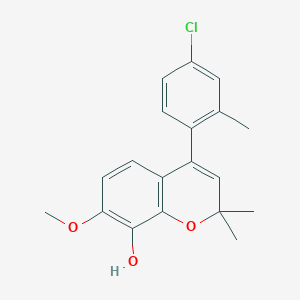
L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRFK is a peptide originating from thrombospondin-1, a glycoprotein involved in cellular processes such as cell-to-cell and cell-to-matrix communication. This peptide has the ability to activate transforming growth factor-beta, a cytokine that plays a crucial role in cellular differentiation, proliferation, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: KRFK can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of KRFK may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: KRFK primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of KRFK involves reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps .
Major Products Formed: The major product formed from the synthesis of KRFK is the peptide itself, with a molecular weight of 577.72 and a molecular formula of C27H47N9O5 .
Applications De Recherche Scientifique
KRFK has several scientific research applications, particularly in the field of ocular surface inflammatory disorders. It has been shown to activate transforming growth factor-beta signaling pathways independently of thrombospondin receptors like CD47 and CD36. This property makes KRFK a valuable research tool for studying chronic ocular surface inflammation .
Mécanisme D'action
KRFK exerts its effects by activating latent transforming growth factor-beta, which in turn modulates the immune response. The peptide alters the phenotype of dendritic cells, driving them towards a tolerogenic state. This reduces the expression of co-stimulatory molecules and decreases the proportion of pathogenic T-helper cells while increasing regulatory T-cell populations .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Thrombospondin-1-derived peptides
- Transforming growth factor-beta activating peptides
Uniqueness: KRFK is unique in its ability to activate transforming growth factor-beta independently of thrombospondin receptors. This sets it apart from other peptides that require receptor-mediated activation .
Propriétés
Numéro CAS |
162290-78-0 |
|---|---|
Formule moléculaire |
C27H47N9O5 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
WJJRVOBCSVZNET-CMOCDZPBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)




![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)





